N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide typically involves multiple stepsThe final step involves the sulfonamide formation through the reaction of the intermediate with benzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar multi-step synthetic routes are employed, with optimizations for scale-up, yield, and purity. These methods would involve the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a variety of reduced forms.
Scientific Research Applications
N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The oxadiazole ring and sulfonamide group are likely involved in binding interactions, while the methoxyphenyl group may contribute to the compound’s overall stability and bioactivity .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-(4-methoxybenzyl)benzenesulfonamide: Similar structure but lacks the oxadiazole ring.
N-ethyl-4-methylbenzenesulfonamide: Similar sulfonamide group but different substituents on the benzene ring.
Uniqueness
N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N3O4S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H19N3O4S/c1-3-21(26(22,23)16-7-5-4-6-8-16)13-17-19-18(20-25-17)14-9-11-15(24-2)12-10-14/h4-12H,3,13H2,1-2H3 |
InChI Key |
PYHYJGTUKSLLAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.